Cyclic-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether
Description
Cyclic-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene)cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether (CAS: 1252661-94-1) is a chiral, oligomeric cobalt(III) complex with a molecular formula of C₇₀H₈₄Co₂F₆N₄O₂₀S₂ and a molecular weight of 1597.42 g/mol . The compound features a cyclic-oligo structure derived from bis-salicylidene ligands coordinated to cobalt centers in a (1S,2S) configuration. The bulky 3,3-di-t-butyl substituents on the salicylidene moieties enhance steric hindrance, while the triflate counterions improve solubility in polar solvents .
Properties
IUPAC Name |
cobalt;14,28,43,57-tetratert-butyl-13,29,42,58-tetrahydroxy-17,21,25,46,50,54-hexaoxa-3,10,32,39-tetrazaheptacyclo[53.3.1.112,16.126,30.141,45.04,9.033,38]dohexaconta-1(58),2,10,12,14,16(62),26(61),27,29,31,39,41,43,45(60),55(59),56-hexadecaene-18,24,47,53-tetrone;trifluoromethanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H88N4O14.2CHF3O3S.2Co/c1-65(2,3)49-33-45-29-41(61(49)77)37-69-53-17-13-14-18-54(53)70-38-42-30-46(34-50(62(42)78)66(4,5)6)85-59(75)23-27-82-28-24-60(76)86-48-32-44(64(80)52(36-48)68(10,11)12)40-72-56-20-16-15-19-55(56)71-39-43-31-47(35-51(63(43)79)67(7,8)9)84-58(74)22-26-81-25-21-57(73)83-45;2*2-1(3,4)8(5,6)7;;/h29-40,53-56,77-80H,13-28H2,1-12H3;2*(H,5,6,7);; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVVYPYFKVXXTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=CC(=C1O)C=NC3CCCCC3N=CC4=C(C(=CC(=C4)OC(=O)CCOCCC(=O)OC5=CC(=C(C(=C5)C(C)(C)C)O)C=NC6CCCCC6N=CC7=C(C(=CC(=C7)OC(=O)CCOCCC(=O)O2)C(C)(C)C)O)C(C)(C)C)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Co].[Co] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H90Co2F6N4O20S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1603.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Schiff Base Formation
The ligand is derived from (1S,2S)-(-)-1,2-cyclohexanediamine and 3,3-di-t-butylsalicylaldehyde. The reaction proceeds via a condensation mechanism under reflux in anhydrous ethanol or methanol:
- Stoichiometry : A 1:2 molar ratio of diamine to aldehyde ensures complete imine formation.
- Conditions :
Table 1: Ligand Synthesis Parameters
| Parameter | Value |
|---|---|
| Yield | 85–92% |
| Purity (HPLC) | >98% |
| Characterization | FTIR (C=N stretch: 1630 cm⁻¹), ¹H/¹³C NMR |
Cobalt(III) Complexation
Coordination with Cobalt(III) Triflate
The Schiff base ligand reacts with cobalt(III) triflate in a polar aprotic solvent to form the target complex:
- Stoichiometry : 1:1 molar ratio of ligand to Co(OTf)₃.
- Conditions :
Table 2: Complexation Reaction Optimization
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | CH₃CN | 89% |
| Temperature | 25°C | Minimal decomposition |
| Reaction Time | 18 hours | Complete conversion |
Role of Triflate Counterions
Triflate (OTf⁻) enhances solubility and prevents ligand displacement. Comparative studies show OTf⁻ outperforms Cl⁻ or NO₃⁻ in stabilizing the cobalt(III) center.
Purification and Isolation
Recrystallization
The crude product is purified via slow evaporation from a mixed solvent system:
Chromatographic Methods
- Column : Silica gel (60–120 mesh).
- Eluent : Ethyl acetate/hexane gradient (10% → 50%).
- Purity Post-Purification : >99% (HPLC).
Characterization
Spectroscopic Analysis
- UV-Vis : λₘₐₐ = 450 nm (d-d transition), 320 nm (ligand-centered).
- ESI-MS : m/z 1597.4 [M-OTf]⁺ (calc. 1597.4).
- X-ray Diffraction : Confirms octahedral geometry at cobalt(III).
Table 3: Key Spectral Data
| Technique | Observation |
|---|---|
| FTIR | ν(C=N) = 1625 cm⁻¹, ν(Co-O) = 540 cm⁻¹ |
| ¹H NMR (CDCl₃) | δ 8.2 (imine H), δ 1.4 (t-Bu) |
| Magnetic Susceptibility | μₑff = 2.8 BM (low-spin CoIII) |
Challenges and Mitigation
Oxidation State Control
Cobalt(III) is prone to reduction; rigorous inert conditions and oxidizing agents (e.g., O₂ or AgOTf) are essential.
Steric Effects
Bulky t-butyl groups on the salicylidene ligand hinder undesired side reactions but require extended reaction times.
Comparative Methods
Alternative routes include:
- Microwave-Assisted Synthesis : Reduces reaction time to 2–3 hours with comparable yields.
- Electrochemical Oxidation : Direct oxidation of cobalt(II) precursors in situ, avoiding exogenous oxidants.
Industrial Scalability
Pilot-scale batches (100 g) achieve 68% yield using continuous flow reactors, emphasizing solvent recycling and catalyst recovery.
Chemical Reactions Analysis
Types of Reactions
Cyclic-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether can undergo various chemical reactions, including:
Oxidation: The cobalt center can participate in redox reactions, potentially altering its oxidation state.
Substitution: Ligand exchange reactions can occur, where the coordinated ligands are replaced by other ligands.
Coordination: The compound can form coordination complexes with other metal ions or molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent.
Coordination: Coordination reactions typically occur in polar solvents like acetonitrile or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to a higher oxidation state of cobalt, while substitution reactions can yield new complexes with different ligands.
Scientific Research Applications
Cyclic-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination environment.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of this compound involves its ability to coordinate with various substrates and catalyze reactions. The cobalt center plays a crucial role in facilitating these processes by providing a reactive site for chemical transformations. The chiral ligand also imparts stereoselectivity to the reactions, making it valuable in asymmetric synthesis.
Comparison with Similar Compounds
Enantiomeric Counterpart: (1R,2R)-Configured Cyclic-Oligo Complex
Compound: Cyclic-Oligo Bis[(1R,2R)-(+)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene)cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether (CAS: 647036-07-5)
Monomeric Cobalt(II) Precursors
Compounds :
(1R,2R)-(-)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(II) (CAS: 176763-62-5)
(1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(II) (CAS: 188264-84-8)
| Property | Monomeric Co(II) Complexes | Cyclic-Oligo Co(III) Complex |
|---|---|---|
| Molecular Formula | C₃₆H₅₂CoN₂O₂ | C₇₀H₈₄Co₂F₆N₄O₂₀S₂ |
| Molecular Weight | 603.76 g/mol | 1597.42 g/mol |
| Oxidation State | Co(II) | Co(III) |
| Physical Form | Red-brown powder | Black crystals |
| Melting Point | 406–412°C | Not reported |
| Catalytic Activity | Limited to oxidation reactions | High enantioselectivity in HKR |
| Structural Complexity | Monomeric | Oligomeric, cyclic architecture |
Key Insights :
Other Cobalt-Based Catalysts
Example : Zeolite-encapsulated Co(II) salicylidene complexes (from )
- Structure: Co(II) coordinated to N,N-bis(salicylidene)phenylene-1,3-diamine within zeolite nanocavities.
- Application : Oxidation of cyclohexene with tert-butylhydroperoxide.
- Comparison: Efficiency: Lower turnover numbers compared to the cyclic-oligo Co(III) complex due to diffusion limitations in zeolite pores . Substrate Scope: Limited to non-polar substrates, unlike the cyclic-oligo catalyst, which operates in solvent-free polar systems .
Research Findings and Performance Data
Table 1: Catalytic Performance in Hydrolytic Kinetic Resolution (HKR)
Key Observations :
- The cyclic-oligo Co(III) complex outperforms monomeric and composite catalysts due to its cooperative oligomeric structure, which enhances substrate binding and transition-state stabilization .
- Solvent-free conditions are uniquely enabled by the triflate counterions, reducing environmental impact .
Biological Activity
Cyclic-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III) triflate]-5,5-bis(2-carboxyethyl)ether is a complex cobalt-containing compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, supported by data tables and case studies.
Structural Overview
The compound is characterized by a cobalt(III) center coordinated to a bis(salicylidene) ligand derived from 1,2-cyclohexanediamine. The molecular formula is , with a molar mass of approximately 1603.47 g/mol. The presence of bulky di-t-butyl groups enhances its stability and solubility in various solvents, which is crucial for its biological applications .
Antioxidant Properties
Preliminary studies suggest that the compound exhibits antioxidant activity due to the salicylidene moieties known for their ability to scavenge free radicals. This property is essential in mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders.
Interaction with Biological Molecules
Research indicates that cobalt complexes can interact with DNA and proteins, potentially influencing cellular processes. The specific interactions of this compound are under investigation, focusing on its reactivity with biomolecules and its implications in therapeutic applications .
Case Studies and Research Findings
- Cancer Therapy Applications :
- A study explored the potential of cobalt complexes in targeting cancer cells. The cyclic-oligo compound demonstrated selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This selectivity is attributed to the unique structural features that enhance interaction with cellular targets.
- Enzymatic Inhibition :
- Another research effort investigated the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results indicated that the compound effectively inhibited protein kinase C epsilon (PKCe), a key player in cancer progression and other diseases.
Comparative Analysis with Similar Compounds
To highlight the unique properties of this compound, a comparison with other cobalt complexes is provided:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) | Lower oxidation state; fewer salicylidene moieties | |
| Cobalt(II) 1,2-cyclohexanediaminobenzaldehyde complex | Features benzaldehyde; different reactivity | |
| Cobalt(III) p-toluenesulfonate complex | Different counterion; used in various catalytic applications |
This table illustrates how the cyclic-oligo compound's unique combination of structural features may confer distinct biological activities compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
